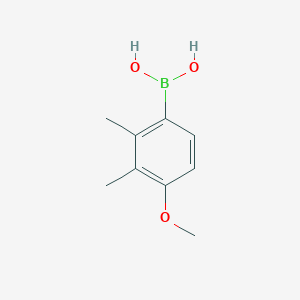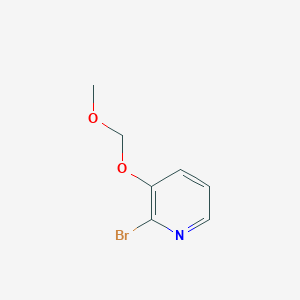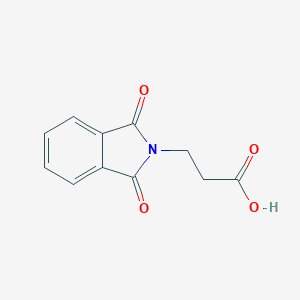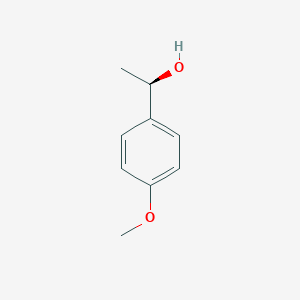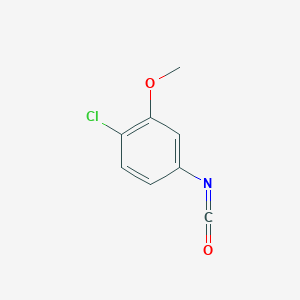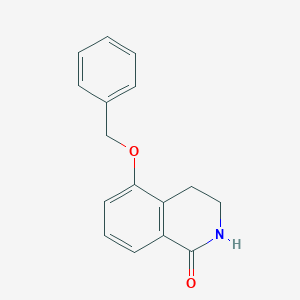
5-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one
描述
5-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound with the molecular formula C16H15NO2 and a molecular weight of 253.29 g/mol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the Castagnoli-Cushman reaction, which is used to synthesize various derivatives of 3,4-dihydroisoquinolin-1(2H)-one . This reaction typically involves the condensation of an aldehyde with an amine in the presence of a catalyst under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
5-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield corresponding quinones, while reduction may produce dihydro derivatives.
科学研究应用
5-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and derivatives with potential biological activities.
Biology: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound and its derivatives are investigated for their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of agrochemicals and other industrial applications where bioactive compounds are required.
作用机制
The mechanism of action of 5-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may disrupt biological membrane systems, leading to the inhibition of pathogen growth . The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and resulting in various biological effects.
相似化合物的比较
Similar Compounds
- 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one
- 7-Methyl-3,4-dihydro-2H-isoquinolin-1-one
- 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one
Uniqueness
5-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one is unique due to its specific phenylmethoxy substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
129075-51-0 |
|---|---|
分子式 |
C16H15NO2 |
分子量 |
253.29 g/mol |
IUPAC 名称 |
5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H15NO2/c18-16-14-7-4-8-15(13(14)9-10-17-16)19-11-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,17,18) |
InChI 键 |
NFAUYWCTFTVKIG-UHFFFAOYSA-N |
SMILES |
C1CNC(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3 |
规范 SMILES |
C1CNC(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3 |
同义词 |
5-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
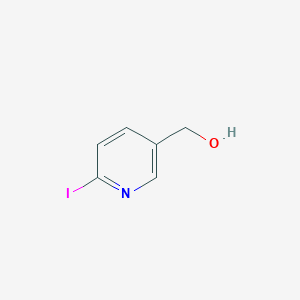

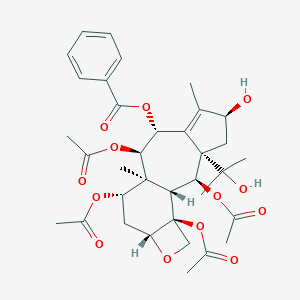
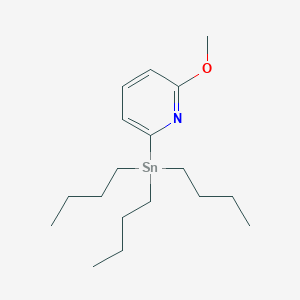
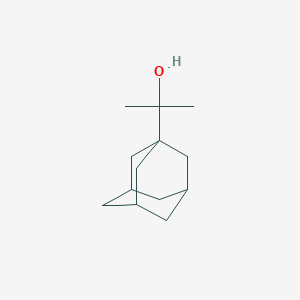
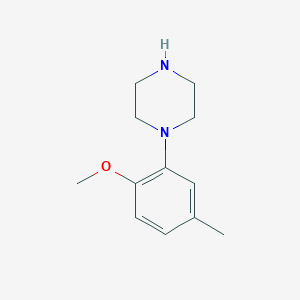
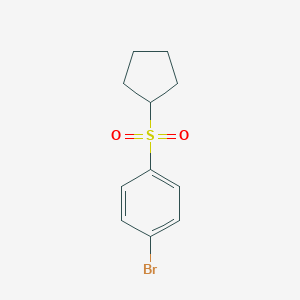
![tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B182134.png)
